Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
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Overview
Description
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple guanidine groups and a sulfuric acid moiety. It is often used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid typically involves multiple steps. One common method includes the reaction of octylamine with cyanamide to form the intermediate guanidine compound. This intermediate is then further reacted with another octylamine molecule to form the final guanidine structure. The sulfuric acid moiety is introduced in the final step through a reaction with sulfuric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified guanidine groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the guanidine moieties.
Scientific Research Applications
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfuric acid moiety can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Iminoctadine tris (albesilate): Similar structure with guanidine groups but different functional moieties.
1,1’-Iminodi (octamethylene)diguanidinium tris (dodecylbenzenesulfonate): Contains similar guanidine groups but with different sulfonic acid derivatives.
Uniqueness
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is unique due to its specific combination of guanidine and sulfuric acid groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
39202-39-6 |
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Molecular Formula |
C18H43N7O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI Key |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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